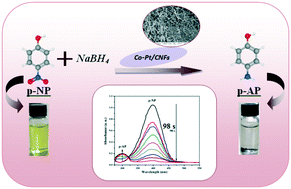Synthesis of bimetallic Co–Pt/cellulose nanocomposites for catalytic reduction of p-nitrophenol
Reaction Chemistry & Engineering Pub Date: 2021-12-14 DOI: 10.1039/D1RE00422K
Abstract
In this study, bimetallic nanoparticles (NPs) of Co–Pt anchored on cellulose nanofibers (CNFs) for catalytic applications were synthesized via a sonochemical approach. The electro-spinning technique was employed for the synthesis of CNFs from cellulose acetate. The thorough characterization of synthesised Co–Pt/CNF nanocomposites was performed with the help of scanning electron microscopy (SEM), Fourier transform infra-red (FT-IR) spectroscopy, field emission scanning electron microscopy (FESEM) with energy dispersive X-ray analysis (EDX), and X-ray diffraction (XRD). This method leads to the facile preparation of Co–Pt bimetallic NPs using cellulose as a support. The synthesized nanocomposites were used for the p-nitrophenol (p-NP) reduction to p-aminophenol (p-AP) with excess sodium borohydride (NaBH4) to assess their catalytic performance. The effects of various parameters on the performance of the catalyst were also investigated. The investigated parameters are catalyst loading, initial p-NP concentration and NaBH4 concentration. The extent of p-NP reduction into p-AP over Co–Pt/CNF nanocomposites with an excess of NaBH4 was examined with UV-vis spectroscopy. The p-NP reduction to p-AP over Co–Pt NPs anchored on CNFs was achieved within 98 seconds with around 100% conversion. The efficiency of the catalyst did not vary significantly up to 5 consecutive cycles. The excellent catalytic activity (Kapp = 0.028 s−1) and stability of the as-synthesized Co–Pt nanoparticles supported on CNFs make them potential catalysts for nitrophenol reduction and wastewater treatment.


Recommended Literature
- [1] A dual pH-sensitive liposomal system with charge-reversal and NO generation for overcoming multidrug resistance in cancer†
- [2] Advanced asymmetric supercapacitors with a squirrel cage structure Fe3O4@carbon nanocomposite as a negative electrode
- [3] Front cover
- [4] Catalytic activity of reusable nickel oxide nanoparticles in the synthesis of spirooxindoles
- [5] Inside front cover
- [6] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†
- [7] Single photon transient hot electron ionization of C60
- [8] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [9] A gold nanoparticle-intercalated mesoporous silica-based nanozyme for the selective colorimetric detection of dopamine†
- [10] Electronic structure of twisted and planar rubrene molecules: a density functional study†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 124252-41-1









